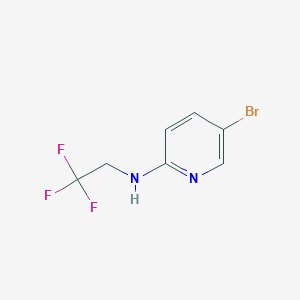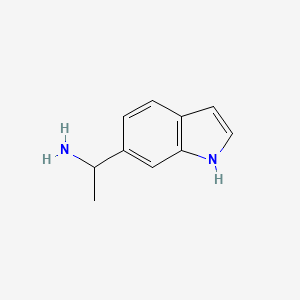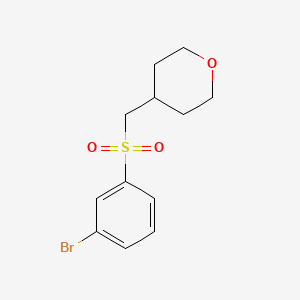
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is a chemical compound with a complex structure that includes a bromophenyl group, a sulfonyl group, and a tetrahydro-2H-pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran typically involves multiple steps. One common method includes the reaction of 3-bromophenylsulfonyl chloride with tetrahydro-2H-pyran-4-methanol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyltetrahydropyran: Similar structure but lacks the sulfonyl group.
4-(((4-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran: Similar structure but with a different substitution pattern on the phenyl ring.
Tetrahydropyran: The core structure without any substituents.
Uniqueness
4-(((3-Bromophenyl)sulfonyl)methyl)tetrahydro-2H-pyran is unique due to the presence of both the bromophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H15BrO3S |
|---|---|
Poids moléculaire |
319.22 g/mol |
Nom IUPAC |
4-[(3-bromophenyl)sulfonylmethyl]oxane |
InChI |
InChI=1S/C12H15BrO3S/c13-11-2-1-3-12(8-11)17(14,15)9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2 |
Clé InChI |
GFAVUDWCDNJXAB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CS(=O)(=O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


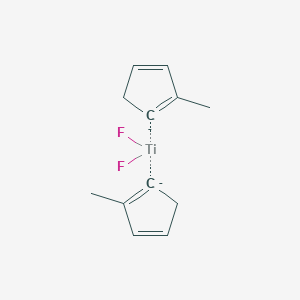
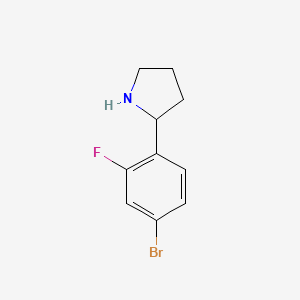

![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)
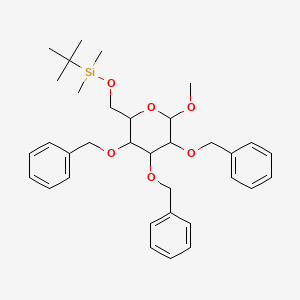
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
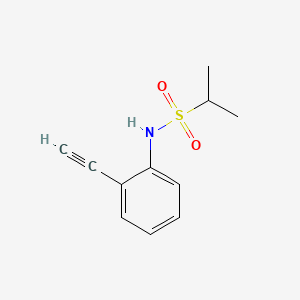
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)
![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)

![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
